molecular formula C17H16O4 B1611631 4-Carboethoxy-4'-methoxybenzophenone CAS No. 67205-87-2

4-Carboethoxy-4'-methoxybenzophenone

Cat. No. B1611631
CAS RN: 67205-87-2
M. Wt: 284.31 g/mol
InChI Key: NKQLFBJLMAMCGF-UHFFFAOYSA-N
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Description

4-Carboethoxy-4'-methoxybenzophenone, also known as 4-methoxybenzophenone-4-carboxylic acid ethyl ester, is a compound that has been used in a variety of scientific research applications. This compound is a white solid with a molecular formula of C17H16O4 and a molecular weight of 284.3 g/mol. 4-Carboethoxy-4'-methoxybenzophenone is an aromatic ketone that has been used in a variety of research applications, including organic synthesis, reaction intermediates, and as a starting material in the synthesis of pharmaceuticals.

Scientific Research Applications

4-Carboethoxy-4'-methoxybenzophenone has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antiviral drugs. It has also been used as a starting material in the synthesis of organic compounds, such as dyes, pigments, and fluorescent molecules. Additionally, 4-Carboethoxy-4'-methoxybenzophenone has been used as an intermediate in the synthesis of other compounds, such as 4-Carboethoxy-4'-methoxybenzophenonezophenone-4-carboxylic acid ethyl ester.

Advantages and Limitations for Lab Experiments

4-Carboethoxy-4'-methoxybenzophenone has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and can be stored at room temperature. Additionally, it is relatively inexpensive and has a low toxicity. However, it has some limitations for use in lab experiments. It is a relatively slow-reacting compound, so it may take longer to achieve desired results. Additionally, it may be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 4-Carboethoxy-4'-methoxybenzophenone. One potential direction is to further explore its use as a starting material in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done to determine its effects on biochemical and physiological processes. Finally, research could be conducted to explore the potential of 4-Carboethoxy-4'-methoxybenzophenone as a catalyst or reagent in organic synthesis.

properties

IUPAC Name

ethyl 4-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)14-6-4-12(5-7-14)16(18)13-8-10-15(20-2)11-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQLFBJLMAMCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499270
Record name Ethyl 4-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboethoxy-4'-methoxybenzophenone

CAS RN

67205-87-2
Record name Ethyl 4-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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